XPhos-Pd-G2 GT capsule

High-Throughput Experimentation Parallel Synthesis Catalyst Dosing

Researchers screening cross-coupling conditions at 0.1-0.5 mmol scale face reproducibility issues and time lost to manual catalyst weighing. XPhos-Pd-G2 GT capsule solves this with pre-weighed, single-use 0.025 mmol dosing that eliminates weighing error and reduces setup time. - Delivers exactly 0.025 mmol of catalyst per capsule-ideal for 0.25 mmol reaction scale without specialized equipment. - Cellulose capsule disintegrates during reaction and is removed by filtration, avoiding stock solution preparation and minimizing Pd handling exposure. - XPhos ligand provides superior reactivity in challenging Suzuki-Miyaura couplings (56% yield vs. 8-15% for SPhos/RuPhos with nitroarenes).

Molecular Formula C46H60ClNPd
Molecular Weight 768.8 g/mol
Cat. No. B12061005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXPhos-Pd-G2 GT capsule
Molecular FormulaC46H60ClNPd
Molecular Weight768.8 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]
InChIInChI=1S/C34H50.C12H10N.ClH.Pd/c1-23(2)28-21-31(24(3)4)34(32(22-28)25(5)6)30-20-14-13-19-29(30)33(26-15-9-7-10-16-26)27-17-11-8-12-18-27;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-27,33H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1
InChIKeyFGATWWSCIRXMKJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 0.025 mmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XPhos-Pd-G2 GT Capsule: Pre-Measured Palladium Precatalyst


XPhos-Pd-G2 GT capsule is a second-generation (G2) Buchwald palladium precatalyst formulated in a pre-weighed, cellulose-based capsule. The active species, chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II), is a bench-stable, air- and moisture-tolerant complex that undergoes rapid reductive elimination upon base activation to generate the catalytically active monoligated Pd(0) species . Each GT capsule contains exactly 0.025 mmol of catalyst, designed for single use on a 0.25 mmol reaction scale, simplifying handling and minimizing operator exposure .

Why Generic Substitution Fails for XPhos-Pd-G2


XPhos-Pd-G2 GT capsule cannot be freely interchanged with other Buchwald precatalysts because the XPhos biarylphosphine ligand confers a unique combination of steric bulk and electron-donating character that dramatically influences catalytic activity. In a seminal Suzuki-Miyaura coupling study of nitroarenes, the XPhos ligand delivered 56% yield while SPhos, RuPhos, and CPhos gave only 8%, 15%, and 9%, respectively, underscoring that ligand identity is the dominant factor in reaction success [1]. Furthermore, the GT capsule delivery form eliminates manual weighing, ensuring precise 0.025 mmol dosing that powder forms cannot guarantee without specialized equipment .

Differentiating Evidence Against Closest Analogs


Pre-Weighed Dosing Eliminates Weighing Errors

Each XPhos-Pd-G2 GT capsule is manufactured to contain exactly 0.025 mmol of palladium precatalyst, suitable for a single reaction on a 0.25 mmol substrate scale. In contrast, conventional powder forms of XPhos-Pd-G2 require manual weighing, which introduces dosing variability—typical laboratory balances have a readability of ±0.1 mg, translating to a potential error of approximately ±0.5% for a 19.7 mg target mass (0.025 mmol × 786.8 g/mol), with actual errors often larger for sub-20 mg weighings . The cellulose capsule shell disintegrates in the reaction medium and is easily removed by filtration, eliminating the need for separate catalyst weighing steps and reducing operator exposure to the palladium complex .

High-Throughput Experimentation Parallel Synthesis Catalyst Dosing

Ligand Reactivity Advantage in Nitroarene Coupling

In the Suzuki-Miyaura coupling of nitroarenes—a challenging electrophile class—the XPhos biarylphosphine ligand achieved an isolated yield of 56% under optimized conditions (Pd(acac)₂ precatalyst, 18-crown-6 additive, K₃PO₄·nH₂O, 1,4-dioxane, 130 °C). Under identical conditions, the ligands SPhos, RuPhos, and CPhos gave yields of only 8%, 15%, and 9%, respectively, while BrettPhos was the optimal ligand for this specific transformation [1]. This demonstrates that among the commonly used Buchwald ligands, XPhos possesses a distinctive steric and electronic profile that enables catalytic activity where other ligands fail. Since XPhos-Pd-G2 is a preformed complex of palladium with the XPhos ligand, the ligand's intrinsic reactivity advantage directly translates to the GT capsule product.

Suzuki-Miyaura Coupling Nitroarene Electrophiles Ligand Screening

Broadest Cross-Coupling Reaction Scope

According to vendor application data, the XPhos-Pd-G2 GT capsule is validated for seven distinct palladium-catalyzed cross-coupling reaction types: Buchwald-Hartwig C–N coupling, Heck reaction, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Suzuki-Miyaura coupling . By contrast, SPhos-Pd-G2 is primarily documented for Suzuki-Miyaura coupling reactions . This broader validated reaction scope for XPhos-Pd-G2 means that a single catalyst inventory item can serve multiple synthetic methodologies, reducing the need to stock and qualify multiple precatalysts.

Cross-Coupling Buchwald-Hartwig Amination Heck Reaction Negishi Coupling Sonogashira Coupling

Procurement-Driven Application Scenarios


High-Throughput Parallel Synthesis

In medicinal chemistry and agrochemical discovery, reaction condition screening often requires dozens of parallel reactions at 0.1–0.5 mmol scale. The pre-weighed 0.025 mmol GT capsule eliminates manual weighing for each experiment, reducing setup time and improving inter-vial reproducibility . The cellulose capsule disintegrates during the reaction and is removed by filtration, obviating the need for catalyst stock solution preparation and minimizing palladium handling exposure .

Sterically Hindered or Deactivated Substrate Couplings

For substrates such as ortho-substituted aryl halides, heteroaryl chlorides, or nitroarenes that are poorly reactive with other Buchwald ligands, XPhos-Pd-G2 GT capsule provides a pre-qualified catalyst solution. The XPhos ligand's superior performance in challenging Suzuki-Miyaura couplings—demonstrated by a 56% yield versus 8–15% for SPhos and RuPhos in nitroarene coupling [1]—makes it the rational first choice when standard catalysts fail.

Multi-Reaction Sequences with One Catalyst

Process chemistry and contract research organizations often need to execute diverse cross-coupling reactions (e.g., Suzuki-Miyaura for C–C bond formation, Buchwald-Hartwig for C–N bonds, Sonogashira for alkyne couplings) within the same project. XPhos-Pd-G2 GT capsule covers all seven major cross-coupling manifolds , allowing a single catalyst to be qualified once and used across multiple synthetic steps, reducing procurement and quality-control burden.

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